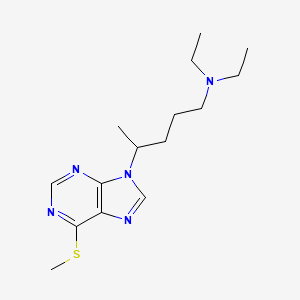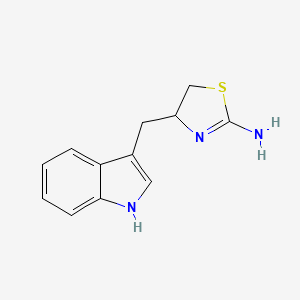
4,5-Dihydro-4-(1H-indol-3-ylmethyl)-2-thiazolamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4,5-Dihydro-4-(1H-indol-3-ylmethyl)-2-thiazolamine is a heterocyclic compound that features both indole and thiazole moieties. Indole derivatives are known for their wide range of biological activities, making them significant in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4,5-Dihydro-4-(1H-indol-3-ylmethyl)-2-thiazolamine typically involves multicomponent reactions. One common method includes the reaction of indole derivatives with thioamides under specific conditions . The reaction is often catalyzed by acids or bases to facilitate the formation of the thiazole ring.
Industrial Production Methods: Industrial production of this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This includes controlling the temperature, pH, and using efficient catalysts to streamline the synthesis process .
Chemical Reactions Analysis
Types of Reactions: 4,5-Dihydro-4-(1H-indol-3-ylmethyl)-2-thiazolamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives, depending on the oxidizing agent used.
Reduction: Reduction reactions can modify the thiazole ring or the indole moiety.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are often used.
Substitution: Halogenating agents, alkylating agents, and other electrophiles can be used for substitution reactions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield various oxo derivatives, while substitution can introduce different functional groups onto the indole or thiazole rings .
Scientific Research Applications
4,5-Dihydro-4-(1H-indol-3-ylmethyl)-2-thiazolamine has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound’s biological activity makes it a candidate for studying enzyme interactions and cellular processes.
Medicine: Due to its potential pharmacological properties, it is investigated for its use in developing new drugs, particularly in oncology and neurology.
Mechanism of Action
The mechanism of action of 4,5-Dihydro-4-(1H-indol-3-ylmethyl)-2-thiazolamine involves its interaction with specific molecular targets. The indole moiety can interact with various enzymes and receptors, while the thiazole ring can enhance binding affinity and specificity. These interactions can modulate different biochemical pathways, leading to the compound’s observed biological effects .
Comparison with Similar Compounds
Indole Derivatives: Compounds like tryptamine and serotonin share the indole structure but lack the thiazole ring.
Thiazole Derivatives: Compounds such as thiamine (vitamin B1) contain the thiazole ring but do not have the indole moiety.
Uniqueness: 4,5-Dihydro-4-(1H-indol-3-ylmethyl)-2-thiazolamine is unique due to the combination of both indole and thiazole rings in its structure.
Properties
CAS No. |
25680-45-9 |
|---|---|
Molecular Formula |
C12H13N3S |
Molecular Weight |
231.32 g/mol |
IUPAC Name |
4-(1H-indol-3-ylmethyl)-4,5-dihydro-1,3-thiazol-2-amine |
InChI |
InChI=1S/C12H13N3S/c13-12-15-9(7-16-12)5-8-6-14-11-4-2-1-3-10(8)11/h1-4,6,9,14H,5,7H2,(H2,13,15) |
InChI Key |
HPRYYZRCAOOUFJ-UHFFFAOYSA-N |
Canonical SMILES |
C1C(N=C(S1)N)CC2=CNC3=CC=CC=C32 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![3-[(2S,3S)-8,13-Diethyl-3,7,12,17-tetramethyl-2,3-dihydroporphyrin-2-yl]propanoic acid](/img/structure/B14703265.png)

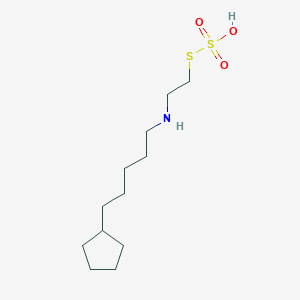
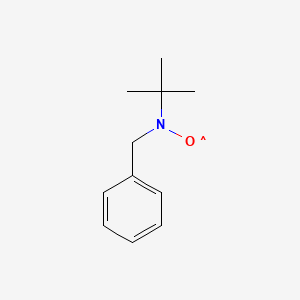
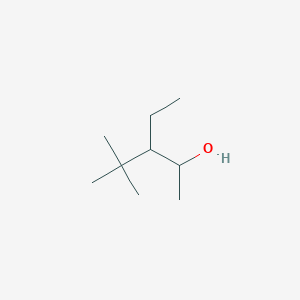
![8a-(3,4-Dichlorophenyl)tetrahydro-2h-pyrrolo[2,1-b][1,3]oxazin-6(7h)-one](/img/structure/B14703281.png)
![1-Benzo[b]phenothiazin-12-yl-2-morpholin-4-ylethanone](/img/structure/B14703291.png)



